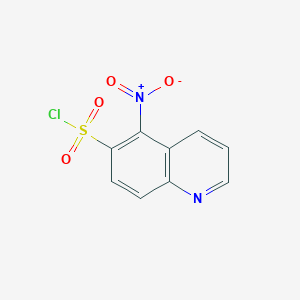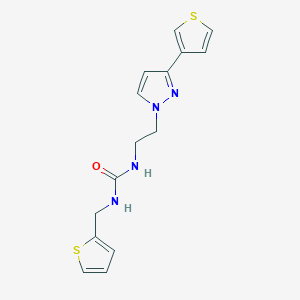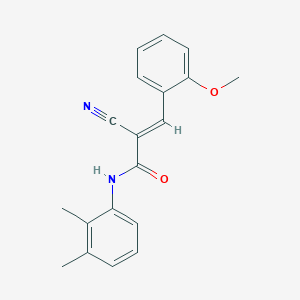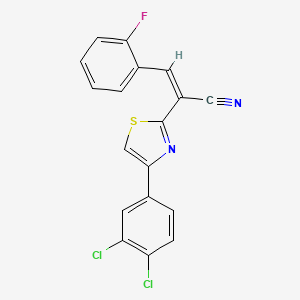
ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate, also known as TAK-063, is a novel and potent small molecule inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is a key enzyme that regulates the levels of cyclic nucleotides, which are involved in many physiological processes in the brain. TAK-063 has shown promising results in preclinical studies and is being investigated for its potential therapeutic use in the treatment of various neuropsychiatric disorders.
Applications De Recherche Scientifique
Anti-Cancer Properties
This compound has garnered attention due to its potential anti-cancer effects. Researchers have explored its ability to inhibit cancer cell growth and proliferation. Specifically, it may interfere with signaling pathways involved in tumor development and progression. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy against different cancer types .
Tyrosine Kinase Inhibition
Similar to Imatinib (commercially known as Gleevec), this compound targets tyrosine kinases. Tyrosine kinases play a crucial role in cell signaling, and their dysregulation is associated with various diseases, including cancer. By inhibiting these enzymes, the compound may disrupt aberrant signaling pathways and potentially lead to therapeutic benefits .
Structural Studies and Crystallography
Researchers have investigated the crystal structure of this compound. It exists in an extended conformation, forming infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Understanding its three-dimensional arrangement aids in drug design and optimization .
Drug Delivery Systems
Given its structural features, this compound could serve as a building block for drug delivery systems. Its piperazine moiety and sulfonamide group offer opportunities for functionalization and targeted drug release. Scientists explore its use in nanocarriers and micelles for efficient drug delivery .
Pharmacokinetics and Metabolism
Studying the metabolism and pharmacokinetics of this compound is essential for drug development. Researchers investigate its stability, bioavailability, and potential interactions with other drugs. Insights into its metabolic pathways guide dosing regimens and safety profiles .
Chemical Biology and Medicinal Chemistry
In the realm of chemical biology, this compound serves as a valuable tool for understanding biological processes. Medicinal chemists explore its derivatives and analogs to optimize pharmacological properties. By modifying specific functional groups, they aim to enhance potency, selectivity, and solubility .
Propriétés
IUPAC Name |
ethyl 5-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-4-26-18(23)16-14(3)19-20-17(16)27(24,25)22-10-8-21(9-11-22)15-7-5-6-13(2)12-15/h5-7,12H,4,8-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFCNPWXVXGUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-(N-(tert-butyl)sulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2595634.png)



![2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595641.png)
![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2595642.png)

![1,6,7-trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595648.png)
![1,1-Diethyl-3-[1-(2-ethylbutanoyl)piperidin-4-yl]urea](/img/structure/B2595649.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2595653.png)